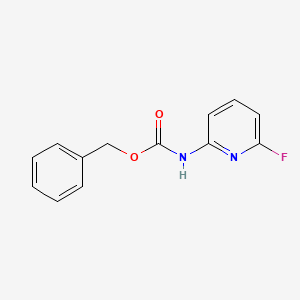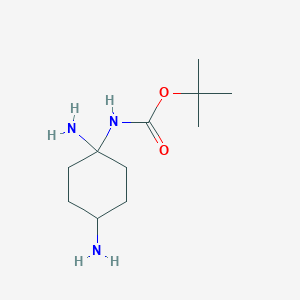![molecular formula C25H26N2O3 B15148511 N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide CAS No. 732253-14-4](/img/structure/B15148511.png)
N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanediamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide typically involves the following steps:
Formation of 4-(benzyloxy)phenylamine: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.
Coupling with 1-phenylethylamine: The 4-(benzyloxy)phenylamine is then coupled with 1-phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired butanediamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: This compound shares a similar benzyloxyphenyl structure but differs in the amide linkage.
4-(benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.
4-benzyloxyphenylacetic acid: Contains a benzyloxyphenyl group attached to an acetic acid moiety.
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide is unique due to its specific butanediamide structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
732253-14-4 |
|---|---|
Fórmula molecular |
C25H26N2O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N'-(1-phenylethyl)-N-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C25H26N2O3/c1-19(21-10-6-3-7-11-21)26-24(28)16-17-25(29)27-22-12-14-23(15-13-22)30-18-20-8-4-2-5-9-20/h2-15,19H,16-18H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
VBDCJUGKEMKKLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)

![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)


![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)

![N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B15148515.png)
![2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B15148517.png)
